![molecular formula C18H20N4O4 B13489800 5-[(4-Amino-2-methylene-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13489800.png)
5-[(4-Amino-2-methylene-butyl)amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[(4-amino-2-methylidenebutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with potential applications in various fields such as medicine, chemistry, and industry. This compound is characterized by its unique structure, which includes an isoindole core, a piperidine ring, and an amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-amino-2-methylidenebutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves multiple steps. One common method includes the following steps :
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a condensation reaction with a suitable dione.
Attachment of the Amino Group: The amino group is attached via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and pH of the reaction mixture. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process .
化学反应分析
Types of Reactions
5-[(4-amino-2-methylidenebutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学研究应用
5-[(4-amino-2-methylidenebutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-[(4-amino-2-methylidenebutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression .
相似化合物的比较
Similar Compounds
4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: Shares a similar core structure but lacks the methylidenebutyl group.
Lenalidomide: A well-known compound with a similar isoindole core and piperidine ring.
Uniqueness
5-[(4-amino-2-methylidenebutyl)amino]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C18H20N4O4 |
|---|---|
分子量 |
356.4 g/mol |
IUPAC 名称 |
5-[(4-amino-2-methylidenebutyl)amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N4O4/c1-10(6-7-19)9-20-11-2-3-12-13(8-11)18(26)22(17(12)25)14-4-5-15(23)21-16(14)24/h2-3,8,14,20H,1,4-7,9,19H2,(H,21,23,24) |
InChI 键 |
DECSTYMGRXOHQC-UHFFFAOYSA-N |
规范 SMILES |
C=C(CCN)CNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(Chloromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13489719.png)

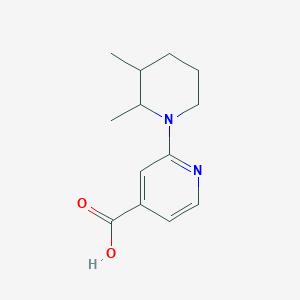
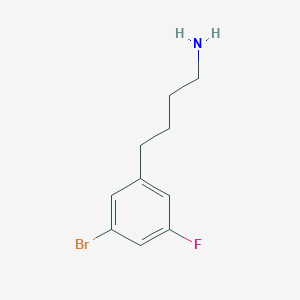
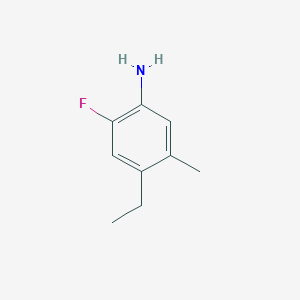

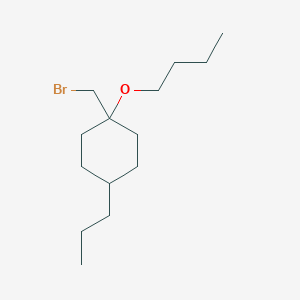
![3-[5-(1,4-diazepan-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13489769.png)
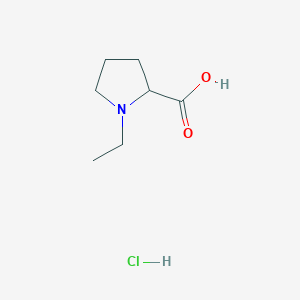
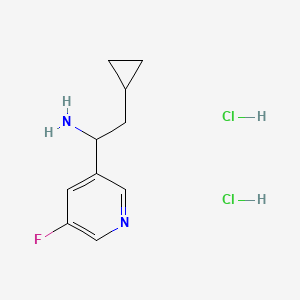
![4,10-Dichloro-1,6,7,12-tetraazatricyclo[7.3.0.0,3,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B13489802.png)



